molecular formula C15H20N4O5S B8597881 diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate CAS No. 36707-43-4

diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate

Cat. No.: B8597881
CAS No.: 36707-43-4
M. Wt: 368.4 g/mol
InChI Key: QULNWYVDFUXPDN-UHFFFAOYSA-N
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Description

diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate is a chemical compound with the molecular formula C15H20N4O5S and a molecular weight of 368.414 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with an acetamido and a methylsulfanyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo a series of reactions such as acylation, methylation, and esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles where possible.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the acetamido group produces amines.

Scientific Research Applications

diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[[(6-amino-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate
  • Diethyl 2-[[(6-acetamido-2-ethylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate

Uniqueness

diethyl 2-(((6-acetamido-2-(methylthio)pyrimidin-4-yl)amino)methylene)malonate is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

36707-43-4

Molecular Formula

C15H20N4O5S

Molecular Weight

368.4 g/mol

IUPAC Name

diethyl 2-[[(6-acetamido-2-methylsulfanylpyrimidin-4-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C15H20N4O5S/c1-5-23-13(21)10(14(22)24-6-2)8-16-11-7-12(17-9(3)20)19-15(18-11)25-4/h7-8H,5-6H2,1-4H3,(H2,16,17,18,19,20)

InChI Key

QULNWYVDFUXPDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NC(=N1)SC)NC(=O)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of EXAMPLE 16A (9.91 g) and acetic anhydride (150 mL) at reflux was stirred for 16 hours, treated with additional acetic anhydride (60 mL), refluxed for 5 hours, cooled and concentrated. The concentrate was dissolved in 9:1 ethanol/ethyl acetate (100 mL), stored at 0° C. for 18 hours, and filtered. 1H NMR (300 MHz, DMSO-d6) δ 10.65 (d, 1H), 8.90 (d, 1H), 7.66 (s, 1H), 4.23 (q, 2H), 4.14 (q, 2H), 2.52 (s, 3H), 2.26 (s, 1H), 2.11 (s, 3H), 1.27 (t, 3H), 1.23 (t, 3H).
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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